molecular formula C17H17NO2 B4393595 N-[3-(allyloxy)phenyl]-2-phenylacetamide

N-[3-(allyloxy)phenyl]-2-phenylacetamide

Cat. No.: B4393595
M. Wt: 267.32 g/mol
InChI Key: RQSMOLOQSCCKMT-UHFFFAOYSA-N
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Description

N-[3-(allyloxy)phenyl]-2-phenylacetamide is a substituted acetamide derivative characterized by a 2-phenylacetamide backbone and a 3-allyloxy substituent on the aromatic ring. The allyloxy group (–O–CH₂–CH=CH₂) introduces steric and electronic effects that distinguish it from simpler N-phenylacetamides.

Properties

IUPAC Name

2-phenyl-N-(3-prop-2-enoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-2-11-20-16-10-6-9-15(13-16)18-17(19)12-14-7-4-3-5-8-14/h2-10,13H,1,11-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSMOLOQSCCKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their substituents, which influence reactivity and applications:

Compound Name Substituent on N-Aryl Group Amide Group Key Properties/Applications Reference
N-[3-(allyloxy)phenyl]-2-phenylacetamide 3-allyloxy 2-phenylacetamide Potential bioactivity (inferred)
N-(4-nitrophenyl)-2-phenylacetamide 4-nitro 2-phenylacetamide Enhanced reactivity in benzylation
N-phenyl-2-phenylacetamide H 2-phenylacetamide Baseline for alkylation studies
2-(4-methyl-2-oxochromen-7-yloxy)acetamide 4-methyl-2-oxochromen-7-yloxy 2-aryloxyacetamide Anticancer/antimicrobial potential
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide 6-trifluoromethylbenzothiazole 2-phenylacetamide Pharmacological targeting (e.g., enzyme inhibition)

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in N-(4-nitrophenyl)-2-phenylacetamide enhances reactivity in benzylation reactions compared to unsubstituted N-phenyl-2-phenylacetamide .
  • Bulkier Substituents : The 3-allyloxy group may reduce solubility in polar solvents but improve membrane permeability due to its hydrophobic nature.
  • Heterocyclic Modifications : Benzothiazole-containing analogs (e.g., ) exhibit tailored bioactivity, likely due to interactions with specific enzyme pockets.

Pharmacological Activity

  • Anti-Inflammatory Activity: Substituted phenoxy acetamides (e.g., N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl) derivatives) show anti-inflammatory and analgesic effects, suggesting the allyloxy group could modulate similar pathways .
  • Enzyme Inhibition: N-[3-(aminomethylphenyl)phenyl]-2-phenylacetamide exhibits complement factor D inhibition (IC₅₀ = 43,000 nM), indicating that aromatic substituents significantly affect potency .

Physicochemical Properties

  • Solubility : The allyloxy group’s hydrophobicity may lower aqueous solubility compared to polar derivatives like N-(4-nitrophenyl)-2-phenylacetamide.
  • Stability : Allyl ethers are prone to oxidation or hydrolysis under acidic/basic conditions, which could impact storage and bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(allyloxy)phenyl]-2-phenylacetamide
Reactant of Route 2
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N-[3-(allyloxy)phenyl]-2-phenylacetamide

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